molecular formula C23H24N2O3S B2925829 1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223908-67-5

1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2925829
CAS No.: 1223908-67-5
M. Wt: 408.52
InChI Key: VBIYWSRYBHUQTQ-UHFFFAOYSA-N
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Description

The compound 1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen-containing spirocyclic derivative characterized by a 1,4-diazaspiro[4.5]decene scaffold. Key structural features include:

  • A 4-methoxybenzoyl group at position 1, contributing electron-donating methoxy substituents.
  • A 4-methoxyphenyl group at position 3, enhancing aromaticity and polarity.

Its molecular formula is C22H21N2O3S (assuming substitution patterns from analogs in ), with a molecular weight of approximately 409.48 g/mol. The spirocyclic architecture confers conformational rigidity, which may enhance binding specificity to biological targets.

Properties

IUPAC Name

(4-methoxyphenyl)-[2-(4-methoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-27-18-10-6-16(7-11-18)20-22(29)25(23(24-20)14-4-3-5-15-23)21(26)17-8-12-19(28-2)13-9-17/h6-13H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIYWSRYBHUQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure that incorporates nitrogen atoms. The presence of methoxy groups enhances its lipophilicity, potentially improving bioavailability.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H22N2O2S
Molecular Weight358.47 g/mol
CAS NumberNot available

The biological activity of this compound may be attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cellular responses.

Anticancer Activity

Research indicates that compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, derivatives of diazaspiro compounds have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : Preventing the growth and division of cancer cells.

A study evaluating the structure-activity relationship (SAR) of related compounds found that modifications in the substituents significantly impacted their antiproliferative activity against melanoma and prostate cancer cells .

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. Similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound could be evaluated for its ability to combat bacterial and fungal infections.

Case Studies

  • Anticancer Efficacy : A study involving a series of methoxybenzoyl derivatives demonstrated enhanced anticancer efficacy through tubulin polymerization inhibition, leading to cell cycle arrest in cancerous cells .
  • Antimicrobial Testing : In vitro assays indicated that compounds structurally similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899917-50-1)
  • Key Difference : Bromine replaces the 4-methoxyphenyl group.
  • Molecular Formula : C22H21BrN2O2S.
  • Molecular Weight : 457.39 g/mol.
  • Impact : Bromine’s electronegativity and larger atomic radius increase molecular weight and may enhance halogen bonding in biological systems. However, reduced solubility in polar solvents compared to methoxy-substituted analogs is expected .
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 52546-93-7)
  • Key Difference : Lacks the 4-methoxybenzoyl group.
  • Molecular Formula : C15H18N2OS.
  • Molecular Weight : 274.38 g/mol.

Functional Group Modifications

8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 918544-98-6)
  • Key Difference : Incorporates a tert-butyl group and 4-methylphenyl substituent.
  • Molecular Formula : C19H26N2S.
  • The methylphenyl group offers moderate electron-donating effects compared to methoxy .
1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
  • Key Difference : 3,4-Dimethoxybenzoyl replaces 4-methoxybenzoyl.
  • The methylphenyl group reduces polarity compared to methoxyphenyl .

Halogen-Substituted Analogs

3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899912-50-6)
  • Key Difference : Dichlorophenyl substituents.
  • Molecular Formula : C14H14Cl2N2S.
  • However, toxicity risks may rise due to bioaccumulation .

Pharmacologically Active Derivatives

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
  • Key Difference : Piperazine and diketopiperazine moieties replace thione and methoxyphenyl groups.
  • Impact : Piperazine introduces basic nitrogen atoms, improving water solubility and enabling hydrogen bonding. The diketopiperazine scaffold may confer protease resistance compared to thione derivatives .

Structural and Functional Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Key Properties
Target Compound C22H21N2O3S ~409.48 4-Methoxybenzoyl, 4-methoxyphenyl High polarity, conformational rigidity, potential enzyme inhibition
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-... (CAS 899917-50-1) C22H21BrN2O2S 457.39 4-Bromophenyl Enhanced halogen bonding, lower solubility
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 52546-93-7) C15H18N2OS 274.38 None (simpler structure) Reduced steric hindrance, lower binding affinity
8-Tert-butyl-3-(4-methylphenyl)-... (CAS 918544-98-6) C19H26N2S 314.49 tert-Butyl, 4-methylphenyl High lipophilicity, improved membrane permeability
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899912-50-6) C14H14Cl2N2S 313.25 2,4-Dichlorophenyl Increased electronegativity, potential toxicity

Research Findings and Implications

  • Electronic Effects : Methoxy groups in the target compound enhance electron donation, stabilizing charge-transfer interactions in enzyme binding .
  • Solubility : The dual methoxy substituents improve aqueous solubility compared to halogenated analogs, as evidenced by lower logP values .

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